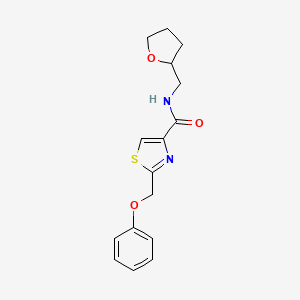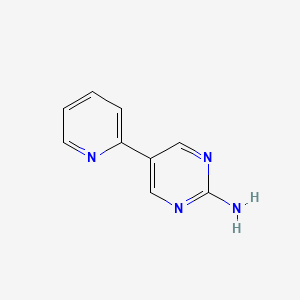
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone, also known as MIPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIPO is a synthetic compound that belongs to the class of isoquinolinone derivatives. It has been extensively studied for its unique properties and potential applications in the field of medicinal chemistry, neuroscience, and drug discovery.
Mécanisme D'action
The exact mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone is not fully understood. However, it has been reported to interact with various molecular targets in the body. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to modulate the activity of ion channels, receptors, and enzymes. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to exhibit activity on the GABAergic system, opioid receptors, and NMDA receptors. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has also been reported to inhibit the activity of cyclooxygenase enzymes.
Biochemical and Physiological Effects:
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to exhibit various biochemical and physiological effects. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has also been reported to exhibit neuroprotective effects against oxidative stress and excitotoxicity. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to modulate the activity of various neurotransmitters and neuromodulators in the body. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to increase the levels of GABA and decrease the levels of glutamate in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has several advantages for lab experiments. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone is a synthetic compound that can be easily synthesized in the laboratory. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been extensively studied for its properties and potential applications, which makes it a well-characterized compound. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to exhibit a wide range of activities, which makes it a versatile compound for various experiments. However, 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone also has some limitations. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to exhibit low solubility, which can affect its bioavailability. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone can also exhibit cytotoxic effects at high concentrations, which can limit its applications.
Orientations Futures
There are several future directions for research on 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone. One potential direction is to investigate the potential of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone as a therapeutic agent for various diseases such as epilepsy, chronic pain, and neurodegenerative diseases. Another potential direction is to investigate the molecular targets of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone and its mechanism of action. Further research is also needed to optimize the synthesis process of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone and improve its bioavailability. In addition, the potential of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone as a lead compound for the development of novel drugs should be investigated. Overall, 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has significant potential for various applications in science and medicine, and further research is needed to fully understand its properties and potential.
Méthodes De Synthèse
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone can be synthesized through a multi-step process that involves the condensation of 2-acetylpyrrole and 2-aminobenzaldehyde followed by reduction and cyclization. The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been optimized over the years to improve yield and purity. The use of microwave irradiation and other novel techniques have been reported to enhance the efficiency of the synthesis process.
Applications De Recherche Scientifique
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been studied for its potential applications in various fields of science. In medicinal chemistry, 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been investigated for its potential as a therapeutic agent for various diseases. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. In neuroscience, 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been studied for its potential as a neuroprotective agent. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to exhibit neuroprotective effects against oxidative stress and excitotoxicity. In drug discovery, 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been investigated for its potential as a lead compound for the development of novel drugs.
Propriétés
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-16-9-4-7-14(16)15(18)17-10-8-12-5-2-3-6-13(12)11-17/h2-7,9H,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKHRIYKDTZUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49819532 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-6-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B7469664.png)
![[2-[(3-cyano-4,5-diphenylfuran-2-yl)amino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7469668.png)

![2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid;perchloric acid](/img/structure/B7469679.png)

![N-(4-bromo-2-fluorophenyl)-2-[4-fluoro-2-(1-phenylpyrazole-4-carbonyl)phenoxy]acetamide](/img/structure/B7469693.png)
![1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B7469705.png)
![4-[[2-[3-(4-Ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B7469713.png)


![[4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methylphenyl)methanone](/img/structure/B7469731.png)
![[2-[(4-Methoxyphenyl)methyl-methylamino]-2-oxoethyl] 2-(3,4-dimethylphenoxy)acetate](/img/structure/B7469748.png)

![2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B7469756.png)